4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole

Cross-Coupling Reactivity Suzuki-Miyaura Halogen Effect

4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole (CAS 1956380-27-0) is a trisubstituted isoxazole bearing a bromine atom at position 4, a methyl group at position 5, and a pyridin-3-yl moiety at position 3 of the heterocyclic ring. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 1956380-27-0
Cat. No. B2394783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole
CAS1956380-27-0
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CN=CC=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-6-8(10)9(12-13-6)7-3-2-4-11-5-7/h2-5H,1H3
InChIKeyKCZLRSQAZVCCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole (CAS 1956380-27-0): Core Chemical Identity for Laboratory Procurement


4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole (CAS 1956380-27-0) is a trisubstituted isoxazole bearing a bromine atom at position 4, a methyl group at position 5, and a pyridin-3-yl moiety at position 3 of the heterocyclic ring. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol . The compound is supplied as a white to yellow solid with a commercial purity specification of ≥95% and is typically stored at ambient temperature . As a polyfunctionalized heterocycle, it serves primarily as a versatile synthetic building block for late-stage diversification, particularly through palladium-catalyzed cross-coupling reactions at the C4 bromide position [1].

Why Closely Related Isoxazole Analogs Cannot Substitute 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole in Diversification-Centric Workflows


Simply swapping 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole for a non-halogenated or differently halogenated analog introduces critical functional deficiencies that propagate directly into downstream synthetic yields and final compound diversity. The C4 bromine substituent is the sole reactive handle that permits reliable palladium-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira, etc.) for late-stage diversification [1]. In contrast, the corresponding 4-chloro analog is documented to be unreactive toward nucleophilic substitution under standard conditions, severely limiting its utility for library synthesis [1]. Furthermore, the absence of the bromine atom (as in 5-Methyl-3-(pyridin-3-yl)isoxazole, CAS 85903-32-8) eliminates the key diversification point altogether, rendering the analog unsuitable for SAR exploration that requires C4 arylation, alkenylation, or alkynylation . The quantitative evidence presented in Section 3 substantiates these distinctions and clarifies why procurement selection of the 4-bromo derivative is non-negotiable for synthetic strategies that depend on C4 functionalization.

Quantitative Differentiation Evidence for 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole Against Closest Structural Analogs


C4-Br vs. C4-Cl Reactivity for Palladium-Catalyzed Cross-Coupling: A Class-Level Reactivity Distinction

The C4 bromine atom in 4-bromo-5-methyl-3-(pyridin-3-yl)isoxazole is essential for enabling palladium-catalyzed cross-coupling reactions. Authoritative heterocyclic chemistry literature documents that 4-chloro-substituted isoxazole congeners are unreactive toward nucleophilic substitution, whereas 4-bromo-isoxazole derivatives readily undergo bromination and subsequent coupling [1]. Although no direct head-to-head kinetic study comparing this specific compound against its 4-chloro analog was identified in the open literature, this class-level reactivity gap is well-established and constitutes a critical differentiation point for any synthetic workflow that requires C4 diversification. The bromine atom thus serves as a mandatory functional handle that the corresponding 4-chloro, 4-fluoro, or non-halogenated analogs cannot replicate.

Cross-Coupling Reactivity Suzuki-Miyaura Halogen Effect Isoxazole Diversification

Presence vs. Absence of the C4 Bromine Handle: Impact on Synthetic Diversification Scope

The closest non-halogenated structural analog is 5-Methyl-3-(pyridin-3-yl)isoxazole (CAS 85903-32-8, C9H8N2O, MW 160.17), which lacks the bromine atom at C4 . While the core isoxazole scaffold and the pyridin-3-yl / 5-methyl substitution pattern are identical, the absence of the bromine atom means that the analog cannot participate in any C4 cross-coupling reaction. In a typical Suzuki–Miyaura diversification protocol, 4-bromo-isoxazole building blocks achieve coupling yields in the range of 50–90% with arylboronic acids under Pd(PPh3)4 or Pd(dppf)Cl2 catalysis, whereas the non-brominated analog yields zero C4-derivatized product under the same conditions . This binary (yes/no) functional distinction is directly quantifiable as a 0% synthetic yield for all C4-functionalized products when the non-brominated analog is used, establishing the 4-bromo compound as the sole viable choice for any diversification strategy targeting the C4 position.

Synthetic Handle Building Block Structure-Activity Relationship Isoxazole Core

Purity and Physical Form Specifications: Lot-to-Lot Consistency for Reproducible Synthesis

4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole is commercially available with a certified purity of ≥95% (Sigma-Aldrich AstaTech) and ≥97–98% from specialty suppliers . The compound is a white to yellow solid at ambient temperature and is shipped under normal temperature conditions, simplifying storage and handling logistics . While non-halogenated or differently halogenated analogs may exhibit different physical forms (e.g., some 5-methyl-3-(pyridin-3-yl)isoxazole lots are reported as liquids or low-melting solids), the consistent solid-state nature of the 4-bromo derivative facilitates accurate weighing and formulation. The availability of Certificates of Analysis (CoA) through major suppliers ensures lot-to-lot traceability, which is critical for reproducible synthetic outcomes in multi-step reaction sequences.

Purity Specification Quality Control Reproducibility Procurement

Procurement-Relevant Application Scenarios for 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole in Drug Discovery and Chemical Biology


Generation of C4-Diversified Kinase Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling

Medicinal chemistry teams designing allosteric kinase inhibitors based on the pyridinylisoxazole scaffold can use 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole as the key diversification point. The C4 bromine handle enables parallel Suzuki–Miyaura coupling with diverse aryl- and heteroarylboronic acids to generate focused libraries for SAR exploration. This strategy is directly informed by the reactivity evidence in Section 3 (Evidence Item 1), which establishes that the 4-chloro and non-halogenated analogs are incapable of participating in this coupling chemistry, making the 4-bromo derivative the only viable building block for C4-focused library synthesis [1].

Synthesis of Antiaggregatory Pyridinylisoxazole Probes for Platelet Aggregation Studies

The 3-(pyridin-3-yl)isoxazole scaffold has demonstrated antiaggregatory activity in human platelet-rich plasma in the concentration range of 1×10⁻⁶ to 1×10⁻⁴ mol·L⁻¹ [2]. 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole provides a strategically functionalized intermediate for synthesizing novel 4-substituted analogs within this pharmacophore class. The bromine atom at C4 permits late-stage introduction of diverse substituents to modulate potency, selectivity, and physicochemical properties, whereas the non-halogenated analog (CAS 85903-32-8) would require de novo synthesis for each new C4 variant, dramatically reducing throughput.

Key Intermediate for GABA A α5 Receptor Modulator Development

Patent literature describes isoxazole-pyridine derivatives as selective GABA A α5 receptor ligands with potential utility in cognitive disorders such as Alzheimer's disease [3]. The 4-bromo substituent on 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole serves as a synthetic handle for introducing aryl or heteroaryl groups at C4 to fine-tune receptor subtype selectivity. The inability of 4-chloro or non-halogenated analogs to undergo analogous diversification (as documented in Section 3, Evidence Item 1) makes the 4-bromo compound the preferred procurement choice for any GABA A α5 SAR program that requires C4 structural variation.

Building Block for Anticancer Pyridinylisoxazole SAR Studies Targeting MCF-7 Cell Proliferation

A series of pyridinylisoxazole derivatives have been reported to exhibit anti-proliferative activity against human breast cancer MCF-7 cells with IC50 values in the micromolar range [4]. 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole is ideally suited as a core intermediate for expanding this compound class, as the C4 bromine atom allows systematic introduction of substituents to probe the structure-activity relationship at the isoxazole 4-position. The quantitative diversification advantage over non-halogenated analogs (Evidence Item 2) directly translates into higher SAR information density per synthetic cycle.

Quote Request

Request a Quote for 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.